2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
Description
Properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.2ClH/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14;;/h7,9,13H,2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCRKPMTXCKUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride is a synthetic compound characterized by its unique structural combination of a diazepane ring and a pyranone moiety. This compound, with the molecular formula and a molecular weight of 311.2 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diazepane ring can participate in enzyme inhibition, while the pyranone moiety may interact with multiple biochemical pathways, potentially affecting:
- Enzyme Activity: The compound may inhibit specific enzymes, which could lead to therapeutic effects in conditions like anxiety or neurodegenerative diseases.
- Neurotransmitter Regulation: Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter levels, particularly acetylcholine.
In Vitro Studies
Research has indicated that compounds with similar structures show significant biological activities, including:
- Acetylcholinesterase Inhibition: Compounds containing pyranone moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition is particularly relevant for Alzheimer's disease treatment strategies .
Case Study: Acetylcholinesterase Inhibition
A study investigating various pyranone derivatives found that specific modifications to the pyranone structure enhanced AChE inhibitory activity. For instance, a derivative similar to 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one showed an IC50 value of 2.7 µM against AChE, highlighting the potential of these compounds in treating cognitive decline .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine | Diazepane ring | Moderate psychoactive effects |
| (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride | Diazepane structure | Anxiolytic properties |
| 2-(benzo[d]thiazole) derivatives | Coumarin core | Strong AChE inhibition |
The combination of the diazepane ring and the methoxy-pyranone structure in this compound provides it with distinct pharmacological properties not typically found in other compounds.
Medicinal Chemistry
The unique structure of this compound makes it a candidate for further investigation in drug development. Its potential applications include:
- Neuropharmacology: Targeting cognitive disorders through AChE inhibition.
- Anxiolytic Effects: Investigating its effects on anxiety-related behaviors through GABA receptor modulation.
Material Science
Beyond biological applications, the compound's unique chemical properties may also allow for use in materials science, particularly in developing new materials with specific functionalities.
Scientific Research Applications
The compound exhibits various biological activities primarily attributed to its unique structural features, including a diazepane ring and a pyranone moiety. These features enable it to interact with several biological targets, leading to potential therapeutic effects.
Key Biological Activities:
- Enzyme Inhibition : The diazepane structure may participate in inhibiting specific enzymes, which could be beneficial for treating conditions like anxiety and neurodegenerative diseases.
- Neurotransmitter Regulation : Its structural similarities to psychoactive compounds suggest it may influence neurotransmitter levels, particularly acetylcholine, which is crucial for cognitive functions.
In Vitro Studies
Research indicates that compounds with similar structures demonstrate significant biological activities. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing pyranone moieties have been studied for their ability to inhibit AChE, which is vital for maintaining acetylcholine levels in the brain. This inhibition is particularly relevant for Alzheimer's disease treatment strategies.
Case Study: Acetylcholinesterase Inhibition
In a study investigating pyranone derivatives, a compound structurally similar to 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one exhibited an IC50 value of 2.7 µM against AChE. This highlights the potential of these compounds in addressing cognitive decline associated with Alzheimer's disease .
Potential Therapeutic Applications
Given its biological activities, 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride has potential applications in:
- Neuropharmacology : As a candidate for treating neurodegenerative diseases such as Alzheimer's through AChE inhibition.
- Anxiolytic Treatments : Due to its structural similarity to known anxiolytics, it may provide therapeutic benefits for anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The most direct structural analogue is 2-((1,4-diazepan-1-yl)methyl)-5-hydroxy-4H-pyran-4-one dihydrochloride (CAS: 1807982-51-9), which replaces the 5-methoxy group with a hydroxyl (-OH) group. Key differences include:
*Calculated based on substituent change from -OCH₃ to -OH.
The methoxy group confers mild electron-donating effects, which may stabilize the pyranone ring and influence intermolecular interactions (e.g., hydrophobic binding in biological targets).
Salt Form and Physicochemical Properties
Both compounds are dihydrochloride salts, which improve crystallinity and water solubility compared to free bases. However, the 5-hydroxy variant may exhibit higher hygroscopicity due to its polar -OH group, complicating long-term storage .
Research Findings and Implications
- Substituent-Driven Applications : The 5-methoxy group’s balance of hydrophobicity and stability may favor its use in drug discovery, while the 5-hydroxy variant’s polarity could suit aqueous-phase reactions or metal chelation .
- Safety Profiles : Both compounds require stringent handling (e.g., P101-P210 precautions), typical of bioactive heterocycles .
Preparation Methods
Synthesis of the 1,4-Diazepane Moiety
The 1,4-diazepane ring is typically synthesized via cyclization of appropriate diamine precursors. Protection of amine groups using Boc (tert-butoxycarbonyl) groups is common to allow selective functionalization. For example, tert-butyl 1,4-diazepane-1-carboxylate can be prepared and used as a key intermediate.
Functionalization of the Pyran-4-one Core
The 5-methoxy-4H-pyran-4-one scaffold can be synthesized or obtained commercially. Methoxylation at the 5-position is achieved via methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.
Linking Diazepane to Pyranone via Methylene Bridge
The critical step involves forming the methylene linkage between the nitrogen of the diazepane ring and the pyranone ring. This is commonly achieved through reductive amination reactions, where the aldehyde-functionalized pyranone derivative reacts with the diazepane amine under reducing conditions.
General reductive amination procedure:
- Mix the amine (diazepane derivative) and aldehyde (functionalized pyranone) in an appropriate solvent such as dichloromethane or dimethylformamide.
- Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).
- Stir at room temperature overnight.
- Work-up includes aqueous quenching, extraction, and purification by preparative HPLC under basic conditions.
Formation of the Dihydrochloride Salt
The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl), often using 4 M HCl in dioxane. This step enhances the compound's solubility and stability for further use.
Representative Synthesis Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of diazepane | Boc2O, base, DMF solvent | ~98% | Protects the amine for selective reactions |
| Amide coupling (if applicable) | HATU, DIPEA, DMF, rt | 70-80% | Used for coupling with carboxylic acids |
| Reductive amination | NaBH(OAc)3, DIPEA, DCM or DMF, rt, overnight | 70-79% | Critical step for methylene linkage formation |
| Salt formation | HCl (4 M in dioxane), rt | Quantitative | Converts free base to dihydrochloride salt |
Analytical Characterization
- Purity: Typically >95% as determined by HPLC.
- Molecular Weight: 311.21 g/mol (free base), confirmed by mass spectrometry.
- NMR Data: Proton NMR shows characteristic signals for diazepane ring protons, methoxy group, and pyranone ring protons.
- LC-MS: Confirms molecular ion peaks consistent with the compound and its salt form.
Research Findings and Optimization
Recent medicinal chemistry research (e.g., hit-to-lead optimization studies on diazepane derivatives for SARS-CoV-2 Mpro inhibition) has demonstrated the utility of reductive amination for efficient synthesis of diazepane-linked heterocycles, including pyranone analogs. These studies highlight:
- The importance of selective protection/deprotection strategies for the diazepane ring.
- The efficiency of sodium triacetoxyborohydride as a mild reducing agent in reductive amination.
- The use of preparative HPLC for purification under basic conditions to maintain compound integrity.
- The conversion to dihydrochloride salt for enhanced solubility and handling.
These methods are adaptable to the preparation of 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride, ensuring high purity and yield suitable for biological evaluation.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazepane ring protection | Boc2O, base, DMF | Protected diazepane intermediate |
| 2 | Pyranone methoxylation | Methylating agent, base | 5-Methoxy-4H-pyran-4-one |
| 3 | Reductive amination linking diazepane to pyranone | NaBH(OAc)3, DIPEA, DCM/DMF, rt | Formation of methylene bridge |
| 4 | Salt formation | HCl in dioxane | Dihydrochloride salt |
| 5 | Purification | Preparative HPLC | >95% purity compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride, and what critical reaction parameters should be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution between 5-methoxy-4H-pyran-4-one derivatives and 1,4-diazepane precursors, followed by dihydrochloride salt formation. Key parameters include:
- Reagent stoichiometry : Ensure excess 1,4-diazepane to drive substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .
- Acidification step : Use HCl gas or concentrated HCl in anhydrous conditions to form the dihydrochloride salt, monitoring pH to avoid over-protonation .
Q. How should researchers handle safety protocols for this compound during laboratory synthesis?
- Methodological Answer :
- Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
- Waste disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines for halogenated organic salts.
Q. What crystallographic techniques are suitable for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray diffraction : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve the diazepane ring conformation and chloride counterion positions .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the pyranone-diazepane linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound’s tautomeric forms?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature -NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the pyranone ring) .
- DFT calculations : Compare experimental X-ray bond lengths with computed geometries (B3LYP/6-311+G(d,p)) to validate dominant tautomers .
Q. What strategies mitigate regioselectivity challenges during functionalization of the diazepane moiety?
- Methodological Answer :
- Protecting groups : Temporarily block the secondary amine in 1,4-diazepane using Boc anhydride to direct alkylation or acylation to the methylpyranone site .
- Catalytic control : Employ Pd-mediated cross-coupling to selectively modify the diazepane ring without disrupting the pyranone scaffold .
Q. How can researchers analyze batch-to-batch variability in dihydrochloride salt purity?
- Methodological Answer :
- Ion chromatography : Quantify free chloride ions to assess salt stoichiometry (target: 2:1 HCl ratio) .
- DSC/TGA : Monitor dehydration and decomposition events to identify hydrate impurities or incomplete salt formation .
Q. What mechanistic insights explain the compound’s instability under basic aqueous conditions?
- Methodological Answer :
- Hydrolysis studies : Use LC-MS to track degradation products (e.g., cleavage of the diazepane-methylpyranone bond at pH > 9) .
- Kinetic profiling : Apply Eyring analysis to determine activation parameters for hydrolysis, guiding formulation pH optimization .
Key Research Challenges
- Structural flexibility : The 1,4-diazepane ring’s conformational lability complicates crystallographic refinement; use restraints in SHELXL to model disorder .
- Synthetic scalability : Low yields (<40%) in the final dihydrochloride step necessitate alternative acidification protocols (e.g., HCl/diethyl ether) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
